molecular formula C13H16O3 B14101180 Methyl 3-methyl-4-phenylmethoxybut-2-enoate

Methyl 3-methyl-4-phenylmethoxybut-2-enoate

Cat. No.: B14101180
M. Wt: 220.26 g/mol
InChI Key: QHMCFYFWVUBHQT-UHFFFAOYSA-N
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Description

Methyl 3-methyl-4-phenylmethoxybut-2-enoate is an organic compound with a complex structure that includes a phenyl group, a methoxy group, and a but-2-enoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-methyl-4-phenylmethoxybut-2-enoate typically involves the esterification of the corresponding acid with methanol in the presence of an acid catalyst. One common method includes the reaction of 3-methyl-4-phenylmethoxybut-2-enoic acid with methanol under reflux conditions, using sulfuric acid as a catalyst. The reaction is monitored by thin-layer chromatography (TLC) until completion, followed by purification through distillation or recrystallization.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-methyl-4-phenylmethoxybut-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium methoxide (NaOMe) in methanol.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-methyl-4-phenylmethoxybut-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-methyl-4-phenylmethoxybut-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ester group can undergo hydrolysis to release active metabolites that exert biological effects. The phenyl and methoxy groups contribute to its binding affinity and specificity towards target molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

    Methyl 2-oxo-4-phenylbut-3-enoate: Shares a similar ester structure but differs in the position of the phenyl group and the presence of a keto group.

    Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate: Contains a quinazolinone moiety, making it structurally distinct but functionally similar in some applications.

Uniqueness: Methyl 3-methyl-4-phenylmethoxybut-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

methyl 3-methyl-4-phenylmethoxybut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-11(8-13(14)15-2)9-16-10-12-6-4-3-5-7-12/h3-8H,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHMCFYFWVUBHQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)OC)COCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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